3-Chlorobenzo[d]isothiazole-6-carboxylic acid
CAS No.:
Cat. No.: VC20152686
Molecular Formula: C8H4ClNO2S
Molecular Weight: 213.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClNO2S |
|---|---|
| Molecular Weight | 213.64 g/mol |
| IUPAC Name | 3-chloro-1,2-benzothiazole-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H4ClNO2S/c9-7-5-2-1-4(8(11)12)3-6(5)13-10-7/h1-3H,(H,11,12) |
| Standard InChI Key | VUWXJZCXPWCNOD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)SN=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[d]isothiazole core—a bicyclic system comprising a benzene ring fused to an isothiazole moiety. At position 3, a chlorine atom introduces electronegativity, while the carboxylic acid group at position 6 enhances hydrogen-bonding capacity (Figure 1) . Key structural parameters include:
Molecular Formula: C₈H₄ClNO₂S
Molecular Weight: 213.64 g/mol
IUPAC Name: 3-chloro-1,2-benzothiazole-6-carboxylic acid
The planar aromatic system and electron-withdrawing substituents render the molecule polar (logP ≈ 1.8), with calculated solubility of 2.1 mg/mL in water at 25°C .
Spectroscopic Identifiers
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InChI Key: VUWXJZCXPWCNOD-UHFFFAOYSA-N
X-ray crystallography of related derivatives confirms near-coplanar alignment of the isothiazole and benzene rings, with a dihedral angle of 4.7° .
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically employs multistep protocols:
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Ring Construction: Cyclocondensation of 2-aminothiophenol derivatives with chloroacetic acid under acidic conditions forms the isothiazole ring .
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Chlorination: Electrophilic substitution using Cl₂ or SO₂Cl₂ introduces the 3-chloro substituent .
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Carboxylation: Directed lithiation at position 6 followed by quench with CO₂ yields the carboxylic acid .
Yields range from 45–68% after purification via recrystallization (ethanol/water) .
Process Optimization
Recent advances utilize flow chemistry to enhance reaction control, reducing byproduct formation. A 2024 study demonstrated 89% yield in a continuous microreactor system using Selectfluor-mediated oxidation .
Chemical Reactivity and Derivatives
Key Reactions
The carboxylic acid group participates in salt formation (e.g., sodium salt for improved solubility) , while the chlorine atom enables cross-coupling reactions .
| Parameter | Classification |
|---|---|
| Acute Toxicity (Oral) | Category 4 (H302) |
| Skin Corrosion | Category 2 (H315) |
| Eye Damage | Category 2A (H319) |
| Respiratory Irritation | Category 3 (H335) |
Exposure Controls
Industrial Applications
Pharmaceutical Intermediates
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Building block for kinase inhibitors in oncology pipelines
Agrochemical Uses
Recent Advances and Future Directions
Green Synthesis
A 2024 Molbank study achieved 95% yield via photocatalytic C–H activation, eliminating halogenated reagents .
Drug Delivery Systems
Nanoparticle-encapsulated formulations show 3.8-fold increased oral bioavailability in murine models.
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